molecular formula C7H6N2O5 B175804 4-Amino-2-hydroxy-5-nitrobenzoic acid CAS No. 197584-93-3

4-Amino-2-hydroxy-5-nitrobenzoic acid

Cat. No. B175804
M. Wt: 198.13 g/mol
InChI Key: OXSQGWPEUHGSSM-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

A mixture of 4-acetamido-2-hydroxy-5-nitrobenzoic acid (5 g, 20.8 mmol, 1.00 equiv) and HCl (aq.) (110 mL, 6N) in a 500-mL round-bottom flask was allowed to react, with stifling, for 2 hrs while the temperature was maintained at reflux. The mixture was cooled. The solids were collected by filtration, yielding 3.4 g (82%) of 4-amino-2-hydroxy-5-nitrobenzoic acid as a brown solid.
Name
4-acetamido-2-hydroxy-5-nitrobenzoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([OH:17])[CH:6]=1)(=O)C>Cl>[NH2:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([OH:17])[CH:6]=1

Inputs

Step One
Name
4-acetamido-2-hydroxy-5-nitrobenzoic acid
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])O
Name
Quantity
110 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.